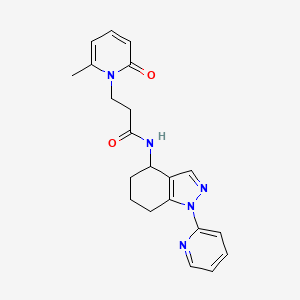

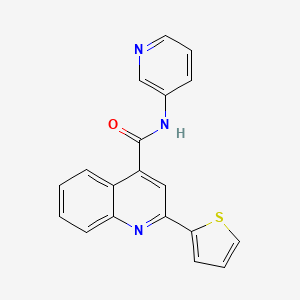

![molecular formula C12H12FN3O2S B5619173 N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-2-fluoro-benzamide](/img/structure/B5619173.png)

N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-2-fluoro-benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-2-fluoro-benzamide is a chemical compound that belongs to a class of organic compounds known for their diverse biological activities. The structure and properties of such compounds have been the subject of extensive research due to their potential in various applications, especially in medicinal chemistry.

Synthesis Analysis

The synthesis of related benzothiazole and thiazole compounds typically involves reactions such as acyl chlorination and coupling processes. For instance, the synthesis of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides was achieved through acyl chlorination of 2-fluorobenzoic acid, followed by coupling with 2-aminobenzoic acid and cyclization in the presence of acetic anhydride (Yang, 2012).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy. These techniques help in elucidating the structural details and confirming the synthesized compounds' identity (Senthilkumar et al., 2021).

Chemical Reactions and Properties

Benzothiazole compounds can undergo various chemical reactions, including tranamidation, as observed in the presence of PdCl2, leading to the formation of different products with varying properties (Al-Farraj & Fetoh, 2023).

Physical Properties Analysis

The physical properties of such compounds, including their thermal behavior, can be analyzed using techniques like thermal fragmentation analysis. This helps in understanding the stability and decomposition patterns of the compounds under different temperature conditions (Al-Farraj & Fetoh, 2023).

Chemical Properties Analysis

The chemical properties, including the reactivity and interaction with other molecules, are crucial for understanding the potential applications of these compounds. For example, benzothiazole derivatives have shown potential in forming supramolecular gelators and exhibiting specific interactions like π-π interactions and hydrogen bonding (Yadav & Ballabh, 2020).

Wirkmechanismus

Thiazoles have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . They appear in various synthetic drugs as short-acting sulfa drug sulfathiazole .

Zukünftige Richtungen

In the last few decades, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold . The future direction in this field could involve the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Eigenschaften

IUPAC Name |

N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2S/c13-9-4-2-1-3-8(9)11(18)15-7-10(17)16-12-14-5-6-19-12/h1-4H,5-7H2,(H,15,18)(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRGKGOLPGDEPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC(=O)CNC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49723401 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-2-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1',3',5'-tetramethyl-5-{[4-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H,1'H-3,4'-bipyrazole](/img/structure/B5619090.png)

![(3S*,4S*)-1-{3-[(4,6-dimethylquinolin-2-yl)thio]propanoyl}-4-methylpiperidine-3,4-diol](/img/structure/B5619093.png)

![3-methoxy-1-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one](/img/structure/B5619096.png)

![rel-(4aS,7aS)-6-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}octahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B5619121.png)

![7-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5619134.png)

![3-(2-{1-[(4,6-dimethyl-3-pyridinyl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5619145.png)

![N-[(2-propyl-1,3-thiazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5619167.png)

![N-[3-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-N-methylmethanesulfonamide](/img/structure/B5619179.png)

![1-acetyl-3-(3-methoxyphenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5619186.png)